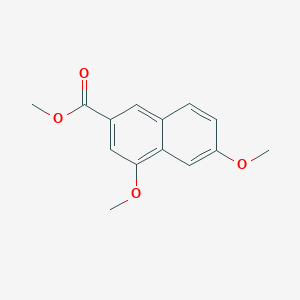
4,6-Dimethoxy-2-naphthalenecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methoxy groups at the 4 and 6 positions and a methyl ester group at the carboxylic acid position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the aromatic ring can lead to dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, such as halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or dihydro/tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or UV resistance.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The methoxy groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-: The parent compound without the ester group.
2-Naphthalenecarboxylic acid, 4-methoxy-, methyl ester: A similar compound with only one methoxy group.
2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Another similar compound with a single methoxy group at a different position.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. The dual methoxy substitution can enhance its solubility in organic solvents and modify its electronic properties, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
15822-95-4 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-11-5-4-9-6-10(14(15)18-3)7-13(17-2)12(9)8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
BNBOZVQECYDZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C(C=C2C=C1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


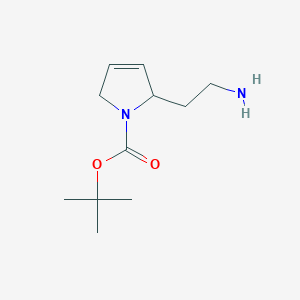
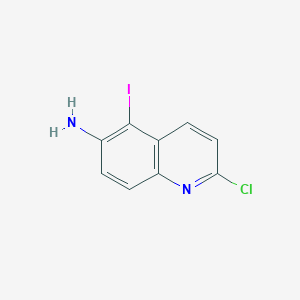

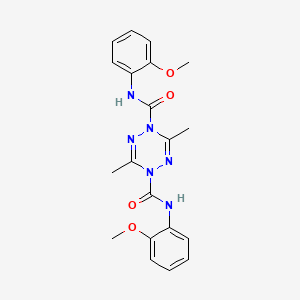
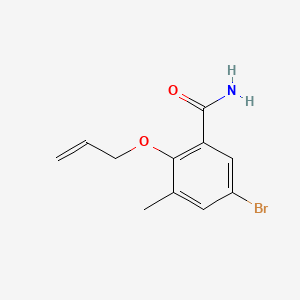
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

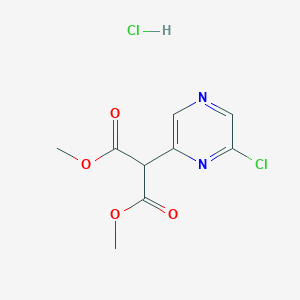
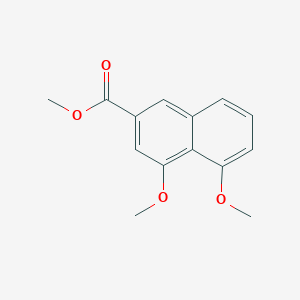
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
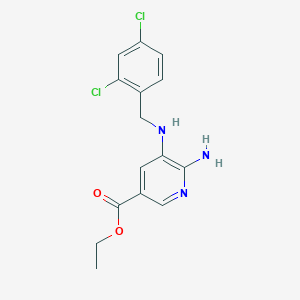

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)
